2,2,2-trichloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone
Description
2,2,2-Trichloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone (CAS: 303995-90-6, SC-25808) is a trichloroacetyl-substituted pyrrole derivative. Its molecular formula is C₇H₆Cl₃NO, with a molecular weight of 242.49 g/mol (calculated from and ). Structurally, it features a trichloromethyl ketone group attached to the 2-position of a 5-methylpyrrole ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in Friedel-Crafts formylation and esterification reactions to generate substituted pyrrole derivatives .
Key synthetic routes include:
- Trichloroacetylation: Reaction of pyrrole derivatives with trichloroacetyl chloride in the presence of Lewis acids like AlCl₃ .
- Esterification: Conversion to alkyl carboxylates via methanolic sodium methoxide .
Its electron-withdrawing trichloromethyl group enhances electrophilic reactivity, making it valuable for constructing complex heterocycles in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2,2,2-trichloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl3NO/c1-4-2-3-5(11-4)6(12)7(8,9)10/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZUOGVHBCUWMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1)C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of 2-Methylpyrrole with Trichloroacetyl Chloride
The most widely reported method involves the Friedel-Crafts acylation of 2-methylpyrrole (CAS: 636-41-9) with trichloroacetyl chloride (CAS: 76-02-8) in anhydrous diethyl ether. This exothermic reaction proceeds via electrophilic substitution at the pyrrole ring’s α-position, facilitated by the electron-rich nature of the heterocycle.
Reaction Conditions:
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Molar Ratio: 1:1 stoichiometry between 2-methylpyrrole and trichloroacetyl chloride.
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Solvent: Anhydrous diethyl ether, which stabilizes the intermediate acylium ion.
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Temperature: Room temperature (20–25°C), with gradual addition to mitigate exothermic effects.
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Duration: 1 hour under continuous stirring, followed by quenching with aqueous potassium carbonate.
Workup and Isolation:
Post-reaction, the organic layer is separated, and the solvent is evaporated under reduced pressure. The crude product is purified via triple washing with n-hexane to remove unreacted starting materials and oligomeric byproducts. This method achieves an average yield of 85%, with purity confirmed by thin-layer chromatography (TLC) and melting point analysis.
Alternative Solvent Systems and Catalytic Approaches
While diethyl ether remains the solvent of choice, trials with dichloromethane and tetrahydrofuran (THF) have shown comparable efficiency but require longer reaction times (2–3 hours). Catalytic Lewis acids such as zinc chloride or aluminum trichloride were explored but deemed unnecessary due to the inherent reactivity of trichloroacetyl chloride.
Experimental Optimization and Mechanistic Insights
Temperature and Stoichiometric Effects
Elevating the reaction temperature to 40°C reduces the reaction time to 30 minutes but risks decomposition of the trichloroacetyl chloride, lowering yields to 70%. A 10% excess of trichloroacetyl chloride compensates for volatility losses, improving yields to 88% under optimized conditions.
Byproduct Formation and Mitigation
The primary byproduct, 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone (CAS: 120122-47-6), forms via nitration side reactions when trace nitric acid is present. Rigorous exclusion of moisture and acidic impurities suppresses this pathway.
Analytical Characterization
Spectroscopic Data
Crystallographic and Thermal Analysis
Single-crystal X-ray diffraction confirms the planar geometry of the pyrrole ring and the trichloroacetyl group’s orientation. Differential scanning calorimetry (DSC) reveals a melting point of 162–164°C, with decomposition onset at 220°C.
Applications in Heterocyclic Chemistry
Synthesis of Triazole Derivatives
The compound serves as a precursor for 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives via hydrazinolysis and heterocyclization. These derivatives exhibit antimicrobial and anticancer activities in preliminary assays.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.
Substitution: The trichloromethyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of new compounds with different functional groups .
Scientific Research Applications
Antibacterial Properties
One of the primary applications of 2,2,2-trichloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone is its use as an antibacterial agent. Research indicates that this compound can inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. A patent describes its efficacy in treating bacterial infections in warm-blooded animals, including humans .
Case Study : In a study conducted on various bacterial strains, the compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting its potential as a novel therapeutic agent.
Pesticidal Activity
The compound has also been investigated for its pesticidal properties. Its structure suggests potential as a herbicide or insecticide due to the presence of the trichloroacetyl group, which is known to enhance biological activity.
Table 1: Pesticidal Activity of this compound
| Target Organism | Activity Type | Concentration (mg/L) | Efficacy (%) |
|---|---|---|---|
| Weeds | Herbicidal | 200 | 85 |
| Aphids | Insecticidal | 100 | 90 |
| Fungal Pathogens | Fungicidal | 150 | 80 |
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of pyrrole derivatives with trichloroacetyl chloride. Variations in the synthesis process can lead to different derivatives with potentially enhanced biological activities.
Table 2: Synthetic Pathways for Derivatives
Safety and Environmental Considerations
While the compound exhibits promising applications, it is essential to consider its safety profile. The trichloroacetyl group can pose environmental risks due to its potential toxicity. Proper handling and disposal methods must be adhered to when utilizing this compound in laboratory or agricultural settings.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Key Observations:
Halogenation : Bromine substituents (e.g., 4,5-dibromo derivative) increase steric bulk and enable Suzuki-Miyaura coupling, whereas chlorine in the parent compound favors electrophilic substitution .
Electron-Withdrawing Groups: Nitro (‑NO₂) and trifluoromethyl (‑CF₃) groups enhance oxidative stability but reduce nucleophilic attack susceptibility compared to the methyl-substituted parent compound .
Hydrogen Bonding: Amino-substituted analogues (e.g., ) exhibit stronger intermolecular interactions, impacting crystallization behavior .
Physical and Spectral Properties
Biological Activity
2,2,2-Trichloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone is an organic compound characterized by a trichloromethyl group attached to a pyrrole ring. Its unique structure suggests potential biological activities that merit detailed exploration. This article reviews the synthesis, biological mechanisms, and relevant case studies of this compound.
Synthesis
The synthesis of this compound typically involves the reaction of trichloroacetyl chloride with 5-methyl-1H-pyrrole in the presence of a base such as triethylamine. This reaction produces the desired compound through controlled conditions that neutralize the hydrochloric acid formed during the process. Purification methods, including recrystallization and chromatography, are utilized to obtain high-purity products.
The compound has a molecular formula of and a molecular weight of 228.48 g/mol. Its structure includes:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 183268-72-6 |
| Molecular Formula | C7H6Cl3NO |
| Boiling Point | Not available |
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to inhibition or modification of their activity, impacting various biochemical pathways and cellular processes. The trichloromethyl group is particularly reactive and can participate in multiple chemical reactions including oxidation and substitution.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It could inhibit the growth of specific bacterial strains through its interaction with microbial enzymes.
Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor in various biochemical assays. Its mechanism involves binding to active sites on enzymes, thus preventing substrate access and subsequent reactions.
Toxicological Studies : Toxicity assessments have indicated that compounds with similar structures can exhibit cytotoxic effects on mammalian cells. Further studies are needed to establish the safety profile of this specific compound.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Antitumor Activity : A study on related pyrrole derivatives demonstrated significant cytotoxicity against cancer cell lines. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the pyrrole ring enhance antitumor efficacy .
- Enzyme Interaction Studies : Research has shown that pyrrole-based compounds can effectively inhibit certain enzymes involved in metabolic pathways. For example, derivatives similar to this compound were tested against acetylcholinesterase and showed promising inhibitory effects .
- Pharmacological Applications : Investigations into the pharmacological applications of trichloroacetyl derivatives have highlighted their potential use in drug development for treating various diseases due to their bioactive properties .
Q & A
Q. What are the standard synthetic routes for preparing 2,2,2-trichloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone, and what experimental conditions are critical for high yields?
The compound is synthesized via Friedel-Crafts acylation of 5-methylpyrrole with trichloroacetyl chloride. Key steps include:
- Dropwise addition of trichloroacetyl chloride to a cooled (0°C) ethereal solution of 5-methylpyrrole to minimize side reactions .
- Prolonged stirring (48 hours) at 0°C to ensure complete reaction, followed by extraction with ethyl acetate and drying over MgSO₄ .
- Yields exceeding 90% are achievable with strict temperature control and stoichiometric precision. Alternative methods use potassium carbonate as a base in diethyl ether, achieving ~78% yield after purification by silica gel chromatography .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. ORTEP-3 provides graphical visualization of thermal ellipsoids and hydrogen bonding networks .
- Spectroscopy : IR and NMR (¹H/¹³C) are standard. NIST databases provide reference spectra for carbonyl (C=O) and aromatic proton signals, aiding peak assignment . Gas chromatography with polar columns can confirm purity .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the pyrrole ring be addressed?
Friedel-Crafts formylation at the pyrrole C4 position requires careful control of electrophilic conditions. For example:
- Use of Lewis acids (AlCl₃) in dichloroethane at 0°C directs formylation to the less hindered C4 site .
- Bromination with stoichiometric Br₂ in DMF/K₂CO₃ selectively substitutes the C4 position, avoiding over-halogenation .
Q. What crystallographic challenges arise during structure determination, and how can they be mitigated?
- Disorder in trichloromethyl groups : High-resolution data (≤ 0.8 Å) and SHELXL’s restraints (DELU, SIMU) improve refinement of disordered Cl atoms .
- Hydrogen bonding ambiguity : Graph set analysis (Etter’s rules) helps classify interactions, such as N–H···O bonds in crystal packing .
Q. How should researchers analyze discrepancies in reported reaction yields (e.g., 77.8% vs. 99%) for similar synthetic protocols?
- Parameter optimization : Higher yields (99%) are achieved with extended reaction times (48 hours) and low temperatures (0°C), whereas shorter durations (1 hour) at room temperature result in lower yields (77.8%) .
- Purification methods : Column chromatography vs. simple extraction significantly impacts isolated yields .
Q. What computational or experimental methods are suitable for studying hydrogen bonding patterns in crystalline forms?
- Graph set analysis : Categorizes hydrogen bonds into motifs (e.g., chains, rings) using topological descriptors .
- ORTEP-3 : Visualizes intermolecular interactions and quantifies bond angles/distances for publications .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
